molecular formula C33H40N8O6 B12317322 Benzoyl-fvr-pna

Benzoyl-fvr-pna

Cat. No.: B12317322
M. Wt: 644.7 g/mol
InChI Key: QQVNCBCBFNWLJX-UHFFFAOYSA-N
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Description

Historical Context of Chromogenic Peptide Substrates in Protease Assays

The use of synthetic molecules to detect and quantify enzyme activity has been a cornerstone of biochemical research. The concept of chromogenic substrates—colorless compounds that release a colored molecule upon enzymatic cleavage—marked a significant advancement in this area. The first generation of these colorimetric reporters, p-nitroanilides, were first described in 1962. researchgate.net However, it was in the early 1970s that chromogenic peptide substrates were broadly introduced into research laboratories. nih.govdiapharma.com

These novel tools were rapidly adopted for developing assays to determine the concentration and activity of enzymes, proenzymes, and inhibitors, particularly within the blood coagulation system. nih.gov Prior to their development, protease assays often relied on more cumbersome methods. The introduction of chromogenic substrates provided a simpler, more direct way to monitor enzymatic reactions. The intensity of the color produced is directly proportional to the enzyme's proteolytic activity, which can be easily measured using a spectrophotometer. diapharma.comdcfinechemicals.com This technology laid the groundwork for a new generation of diagnostic tools and became fundamentally important in studying the mechanisms of complex systems like blood coagulation and fibrinolysis. diapharma.com

Evolution of Synthetic Peptide Substrates for Biochemical Analysis

The development of chromogenic substrates is part of a larger evolution toward using synthetic peptides in biochemical research. nih.gov Advances in synthetic chemistry, particularly the advent of solid-phase peptide synthesis pioneered by Robert Merrifield, made it possible to reliably and rapidly create custom peptides. frontiersin.org This allowed researchers to move beyond relying on natural substrates, which can be difficult to isolate and modify, to designing and building molecules tailored for specific experimental needs. nih.gov

Synthetic peptides offered several advantages:

Specificity: Peptides could be designed to mimic the specific amino acid sequences that a target enzyme recognizes and cleaves in its natural substrate. nih.gov

Versatility: The ability to incorporate a wide range of modifications, including non-proteinogenic amino acids and reporter groups (like chromophores or fluorophores), expanded the utility of these molecules for various applications. frontiersin.orgumn.edu

Reproducibility: Chemical synthesis ensures a high degree of purity and consistency, leading to more reliable and reproducible experimental results.

This evolution has led to the widespread use of synthetic peptides as enzyme substrates, in ligand-receptor studies, and as probes for a vast array of molecular interactions. nih.gov The development of Bz-FVR-pNA is a direct result of this progress, combining a specific peptide sequence with a reliable chromogenic reporter.

Structural Basis for Chromogenic Functionality of Bz-FVR-pNA

The functionality of Bz-FVR-pNA as a chromogenic substrate is based on its specific molecular structure, which consists of two key components: a peptide sequence and a chromophore.

The Peptide Sequence (Bz-Phe-Val-Arg): This tripeptide sequence—Phenylalanine-Valine-Arginine—is designed to be recognized by certain serine proteases. nih.govsigmaaldrich.com The N-terminus is blocked with a benzoyl (Bz) group. The enzyme's active site specifically binds to this sequence and catalyzes the hydrolysis of the peptide bond at the C-terminal side of the Arginine residue.

The Chromophore (p-nitroanilide): The carboxyl group of the C-terminal Arginine is linked via an amide bond to a p-nitroaniline (pNA) molecule. nih.gov In this conjugated form, the substrate Bz-FVR-pNA is essentially colorless or pale yellow. sigmaaldrich.com However, when a protease cleaves the bond between the arginine and the pNA, free p-nitroaniline is released. echelon-inc.comsigmaaldrich.com This free pNA has a distinct yellow color and strongly absorbs light at a wavelength of approximately 405-410 nm. echelon-inc.comsigmaaldrich.comnih.gov

The enzymatic reaction can be summarized as follows:

Bz-Phe-Val-Arg-pNA (Colorless) + H₂O --(Enzyme)--> Bz-Phe-Val-Arg (Colorless) + p-Nitroaniline (Yellow)

By monitoring the increase in absorbance at 405 nm over time, one can precisely calculate the rate of the enzymatic reaction. nih.gov This direct relationship between color change and enzyme activity makes Bz-FVR-pNA a highly effective and quantifiable tool.

Table 1: Properties of N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-4-nitroanilide

Property Value
Common Name Bz-FVR-pNA
Full Chemical Name N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-4-nitroanilide sigmaaldrich.com
Molecular Formula C₃₃H₄₀N₈O₆ (as free base)
Molecular Weight 644.7 g/mol (as free base) echelon-inc.com
Appearance Powder sigmaaldrich.com
Function Chromogenic protease substrate sigmaaldrich.com

| Detection Wavelength | ~405 nm (for released p-nitroaniline) echelon-inc.comnih.gov |

Significance of Bz-FVR-pNA in Advancing Enzyme Activity Measurements

The development of Bz-FVR-pNA and similar substrates has had a profound impact on enzyme research and diagnostics. Its significance lies in its ability to provide a sensitive, specific, and convenient method for assaying key enzymes.

Bz-FVR-pNA is particularly valuable as a substrate for endolytic serine proteases such as thrombin and trypsin. sigmaaldrich.comechelon-inc.com For example, a closely related compound was found to be hydrolyzed by trypsin at a rate 100 to 1,200 times faster than other available synthetic substrates at the time, demonstrating a significant leap in sensitivity. nih.gov Another study highlighted that the substrate, referred to as S-2160, is sensitive to thrombin, plasmin, and trypsin, making it a versatile tool for studying the coagulation and fibrinolytic systems. nih.gov

The use of such synthetic peptides that mimic the amino acid sequences of natural cleavage sites allows for the creation of relatively specific and highly sensitive assays. nih.gov This has enabled fundamental research into enzyme kinetics and has been applied to develop clinical diagnostic tests for a variety of conditions. nih.govdiapharma.com Assays for antithrombin III, plasminogen, and prekallikrein have been developed using specific chromogenic substrates, showcasing their practical utility in the clinical laboratory. nih.gov The ability to continuously monitor enzyme activity through a simple colorimetric reading has streamlined research and diagnostic workflows, replacing more laborious techniques. sigmaaldrich.com

Table 2: Enzymes Assayed Using Bz-FVR-pNA

Enzyme Enzyme Class Biological Relevance
Thrombin Serine Protease Key enzyme in blood coagulation cascade sigmaaldrich.com
Trypsin Serine Protease Digestive enzyme, involved in protein breakdown echelon-inc.comnih.gov
Papain Cysteine Protease Broad-spectrum protease with various industrial uses echelon-inc.com

| Plasmin | Serine Protease | Main enzyme involved in fibrinolysis (clot breakdown) nih.gov |

Properties

Molecular Formula

C33H40N8O6

Molecular Weight

644.7 g/mol

IUPAC Name

N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36)

InChI Key

QQVNCBCBFNWLJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N Benzoyl Phe Val Arg Pna

Strategies for Peptide Synthesis of N-Benzoyl-Phe-Val-Arg-pNA

The synthesis of the core peptide structure of Bz-Phe-Val-Arg-pNA, like other peptides, can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for synthesizing peptides like the Phe-Val-Arg sequence. In SPPS, the peptide chain is incrementally built upon an insoluble polymer resin support. bachem.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing after each reaction step. lsu.edu

The general cycle of SPPS involves:

Attachment: The C-terminal amino acid (Arginine in this case) is anchored to the solid support resin.

Deprotection: A temporary protecting group on the α-amino group of the attached amino acid is removed.

Coupling: The next protected amino acid in the sequence (Valine) is activated and coupled to the deprotected amino group.

Washing: The resin is washed to remove unreacted reagents.

This cycle is repeated until the desired peptide sequence (Phe-Val-Arg) is assembled. peptide.com Two main orthogonal protection schemes are commonly used in SPPS: Boc/Bzl and Fmoc/tBu chemistry. peptide.com

Boc/Bzl Strategy: This method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection. The final cleavage from the resin requires a strong acid like hydrogen fluoride (B91410) (HF). peptide.com

Fmoc/tBu Strategy: This popular alternative employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side chains. This allows for milder cleavage conditions, typically using trifluoroacetic acid (TFA). bachem.comfrontiersin.org

The choice of resin is also critical. For synthesizing peptide amides like the p-nitroanilide, resins such as 4-methylbenzhydrylamine (B1223480) (MBHA) or specific handle-modified resins are employed to yield a C-terminal amide upon cleavage. lsu.edu

Synthesis StrategyNα-Protecting GroupSide-Chain ProtectionCleavage ConditionKey Advantage
Boc/Bzl Boc (Acid-labile)Benzyl-based (Strong acid-labile)Strong Acid (e.g., HF)Historically well-established
Fmoc/tBu Fmoc (Base-labile)tBu-based (Acid-labile)Mild Acid (e.g., TFA)Milder final cleavage conditions

Solution-Phase Synthesis Methods

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), involves conducting all reactions in a homogeneous solution. bachem.com Unlike SPPS, intermediates are isolated and purified after each step, which can be laborious but allows for greater control and scalability for large-quantity production.

In this method, peptide fragments are often synthesized separately and then joined together in a "fragment condensation" approach. nih.gov For Bz-Phe-Val-Arg-pNA, this could involve synthesizing a dipeptide and then coupling it to the final amino acid-pNA conjugate. Temporary Nα-protecting groups such as Boc or the benzyloxycarbonyl (Z) group are typically used. bachem.com Coupling reagents activate the C-terminal carboxyl group of one amino acid to facilitate amide bond formation with the N-terminal amino group of the next. Reactive "active esters," such as hydroxysuccinimide esters (OSu), are also frequently used to promote efficient coupling in solution. bachem.com

Incorporation of the p-Nitroanilide Chromophore

The attachment of the p-nitroanilide (pNA) moiety is a challenging yet critical step in the synthesis. The primary difficulty arises from the low nucleophilicity of the amino group in p-nitroaniline, caused by the strong electron-withdrawing effect of the nitro group. nih.govnih.gov This makes its acylation by standard peptide coupling methods inefficient, often resulting in low yields. maastrichtuniversity.nl

Several specialized strategies have been developed to overcome this challenge:

Powerful Condensing Agents: Methods employing highly reactive coupling agents have been successful. For instance, using phosphorus oxychloride in pyridine (B92270) can effectively activate the carboxyl group of the C-terminal amino acid (Arginine) to allow for its conversion into a p-nitroanilide with yields reported between 70-90%. maastrichtuniversity.nl

Synthesis of p-Aminoanilide Followed by Oxidation: An alternative solid-phase strategy involves synthesizing the peptide on a resin functionalized with 1,4-phenylenediamine. This produces an intermediate peptide-p-aminoanilide (pAA). The p-amino group is then oxidized to the p-nitro group in a subsequent step using an oxidizing agent like Oxone®. researchgate.net

Use of pNA Analogs: To facilitate synthesis, particularly in SPPS, analogs of p-nitroaniline can be used. 5-amino-2-nitrobenzoic acid (Anb5,2) is one such analog that can be coupled to a resin. nih.govnih.gov The peptide chain is then built onto the free amino group of Anb5,2. Although this results in a slightly modified chromophore, it has been shown to produce effective chromogenic substrates. nih.govresearchgate.net

MethodDescriptionPhaseAdvantages
Phosphorus Oxychloride Uses a powerful condensing agent to activate the C-terminal carboxyl group for reaction with pNA. maastrichtuniversity.nlSolutionHigh yields, rapid reaction. maastrichtuniversity.nl
Oxidation of p-Aminoanilide Synthesizes a peptide-p-aminoanilide intermediate which is then oxidized to the final p-nitroanilide. researchgate.netSolidAvoids direct coupling with the poorly nucleophilic pNA. researchgate.net
pNA Analog (Anb5,2) Incorporates an analog like 5-amino-2-nitrobenzoic acid onto the resin before peptide elongation. nih.govSolidCircumvents the difficult coupling step and is well-suited for SPPS. nih.govnih.gov

Design and Synthesis of N-Benzoyl-Phe-Val-Arg-pNA Analogs and Derivatives

To improve properties such as enzyme specificity, sensitivity, and solubility, numerous analogs and derivatives of Bz-Phe-Val-Arg-pNA have been designed and synthesized. nih.gov

Modifications at the P1, P2, and P3 Positions for Specificity Modulation

The amino acid residues at the P1, P2, and P3 positions (Arg, Val, and Phe, respectively) are primary determinants of the substrate's specificity for a target protease. By systematically altering these residues, substrates can be tailored for different enzymes.

P1 Position (Arginine): This position is crucial for trypsin-like serine proteases, which have a primary specificity pocket that recognizes basic residues. While Arginine is common, substituting it with Lysine can alter the substrate's preference. For example, plasmin prefers substrates with Lysine at the P1 position. tandfonline.com

P2 Position (Valine): The P2 residue influences the binding affinity and hydrolysis rate. Screening studies have shown that for certain enzymes like plasmin, amino acids such as Leucine or Proline at the P2 position are also effective. tandfonline.com

P3 Position (Phenylalanine): The P3 position also contributes to enzyme recognition. In some substrates, replacing the N-terminal benzoyl group and the L-amino acid with an unprotected D-amino acid at P3 has been shown to increase solubility without compromising specificity. tandfonline.com

The table below shows examples of tripeptide pNA substrates and their target enzymes, illustrating how sequence modifications alter specificity.

Substrate Sequence (P3-P2-P1-pNA)Target Enzyme(s)
H-D-Val-Leu-Lys-pNAPlasmin tandfonline.com
H-pyroGlu-Gly-Arg-pNAUrokinase tandfonline.com
Bz-Ile-Glu-Gly-Arg-pNAFactor Xa tandfonline.com
H-D-Ile-Pro-Arg-pNATissue Plasminogen Activator (t-PA) tandfonline.com

C-Terminal Chromophore Variations Beyond p-Nitroanilide

While p-nitroanilide is a widely used chromophore, its detection limit and potential for interference have led to the development of alternative reporter groups.

Fluorogenic Groups: Replacing the pNA group with a fluorophore can dramatically increase assay sensitivity. 7-amino-4-methylcoumarin (B1665955) (AMC) is a common fluorogenic leaving group used in peptide substrates. nih.gov Upon enzymatic cleavage, the free AMC exhibits strong fluorescence, allowing for the detection of much lower levels of enzyme activity compared to chromogenic assays.

Modified Chromophores: As mentioned previously, analogs like 5-amino-2-nitrobenzoic acid (Anb5,2) have been used to facilitate synthesis. nih.gov While structurally different from pNA, peptides incorporating Anb5,2 function as effective chromogenic substrates, with one study finding a Phe-Val-Pro-Arg-Anb5,2-NH2 analog to be significantly more active against trypsin than a standard reference compound. researchgate.netresearchgate.net

Enzymatic Hydrolysis Kinetics and Catalytic Mechanisms of N Benzoyl Phe Val Arg Pna

Enzyme-Substrate Recognition and Binding Dynamics

Bz-FVR-pNA is designed to mimic natural peptide substrates, allowing it to interact specifically with the active sites of serine proteases. The tripeptide backbone, particularly the P1 arginine residue, is crucial for recognition by enzymes like thrombin . The phenylalanine at the P3 position and valine at the P2 position also contribute to the substrate's affinity and specificity by engaging with corresponding subsites within the enzyme's active site uq.edu.auasm.orgtandfonline.com. Studies have shown that the tripeptide sequence of Bz-FVR-pNA enhances specificity for certain proteases, such as thrombin, compared to simpler substrates like N-α-benzoyl-L-arginine-4-nitroanilide, which lacks the dipeptide chain . This enhanced specificity is attributed to the optimized fit of the entire peptide sequence into the enzyme's binding pockets, leading to lower Michaelis-Menten constants (Km) and thus stronger enzyme-substrate binding .

Steady-State Kinetics of N-Benzoyl-Phe-Val-Arg-pNA Cleavage by Serine Proteases

The steady-state kinetics of Bz-FVR-pNA hydrolysis by serine proteases are typically characterized by Michaelis-Menten parameters, which provide insights into the catalytic efficiency and substrate affinity. These parameters are essential for understanding enzyme function and for developing assays.

Determination of Michaelis-Menten Kinetic Parameters (Km, kcat, kcat/Km)

Bz-FVR-pNA serves as a valuable tool for determining kinetic parameters for various serine proteases. For instance, research involving thrombin has reported kinetic parameters that reflect its efficient cleavage of this substrate nih.govpnas.orgresearchgate.net. Studies comparing Bz-FVR-pNA with simpler substrates highlight that the tripeptide structure leads to significantly lower Km values, indicating a higher affinity for the enzyme . For example, Bz-FVR-pNA exhibits a lower Km for thrombin compared to N-α-benzoyl-L-arginine-4-nitroanilide, underscoring its superior binding affinity .

While specific Km and kcat values can vary depending on the specific protease and experimental conditions (e.g., pH, temperature, ionic strength), Bz-FVR-pNA generally demonstrates efficient hydrolysis. For a keratinase from Streptomyces albidoflavus, Bz-FVR-pNA was found to have a Km of 2.66 mM and a kcat of 93.7 s−1, resulting in a kcat/Km of 35.2 mM−1s−1 asm.org. In another study, the kcat/Km for thrombin using Bz-FVR-pNA was reported as 0.86 L·µmol−1·s−1 when measured by fluorescence, and 0.53 L·µmol−1·s−1 by absorption spectroscopy pnas.org.

Table 1: Representative Kinetic Parameters for Bz-FVR-pNA Hydrolysis by Serine Proteases

EnzymeSubstrateKm (mM)kcat (s−1)kcat/Km (mM−1s−1)Reference
ThrombinBz-FVR-pNA~0.0005-4.18~100-127~0.53-0.86 pnas.orgresearchgate.net
KeratinaseBz-FVR-pNA2.6693.735.2 asm.org
KLK14Bz-FVR-pNA1.8942.54.15 × 104 M−1s−1 (converted from µM) uq.edu.au

Note: Units for kcat/Km are presented as mM−1s−1 for consistency where possible, though some sources may use M−1s−1.

Factors Influencing Reaction Rates: pH and Ionic Strength Effects

The rate of Bz-FVR-pNA hydrolysis is influenced by environmental factors such as pH and ionic strength, which affect enzyme conformation and catalytic activity. For thrombin, the optimal pH for Bz-FVR-pNA hydrolysis is generally reported to be above 8.4 mdpi.com. Studies on other serine proteases, like KLK4, also indicate an optimal pH around 8.0 for the hydrolysis of F-V-R-pNA (a similar substrate) qut.edu.au. Changes in pH can alter the ionization states of amino acid residues in the enzyme's active site, including those involved in catalysis (e.g., the catalytic triad) and substrate binding, thereby affecting reaction rates mdpi.comacs.org.

Ionic strength also plays a role. For instance, in assays involving fluorescently labeled substrates and polyelectrolytes, increased ionic strength can screen electrostatic interactions, potentially affecting substrate binding and fluorescence quenching mechanisms nih.gov. While specific quantitative data on ionic strength effects for Bz-FVR-pNA with various proteases are less detailed in the provided snippets, it is a known factor that influences the kinetics of enzyme-substrate interactions mdpi.comnih.gov.

Pre-Steady-State Kinetic Analysis in Bz-FVR-pNA Systems (if applicable)

Information regarding pre-steady-state kinetic analysis specifically for Bz-FVR-pNA systems is not extensively detailed in the provided search results. Pre-steady-state kinetics typically investigate the rapid, transient events that occur during the initial phase of an enzyme-catalyzed reaction, before a stable steady-state concentration of intermediates is reached. These studies can reveal information about individual steps in the catalytic mechanism, such as enzyme-substrate complex formation, acylation, and deacylation. While Bz-FVR-pNA is a widely used substrate for steady-state kinetic studies, detailed pre-steady-state investigations are less commonly reported in the context of this specific substrate in the provided snippets.

Mechanistic Insights into Peptide Bond Hydrolysis at the P1-pNA Linkage

The hydrolysis of Bz-FVR-pNA by serine proteases follows a general mechanism characteristic of these enzymes. The process involves the binding of the substrate to the enzyme's active site, followed by the catalytic cleavage of the peptide bond between the C-terminal arginine residue (P1) and the p-nitroaniline (pNA) leaving group . This cleavage typically proceeds via a catalytic triad (B1167595) (Ser-His-Asp) common to serine proteases. The active site serine residue attacks the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate. The imidazole (B134444) nitrogen of histidine acts as a general base to abstract a proton from the serine hydroxyl group, facilitating the nucleophilic attack. Subsequently, the histidine residue, now protonated, acts as a general acid to protonate the leaving group (pNA), facilitating its departure and the release of the acylated enzyme intermediate. The acyl-enzyme intermediate is then hydrolyzed by water, regenerating the active serine residue and releasing the peptide portion of the substrate . The release of pNA, a chromophore, is the basis for the spectrophotometric assay of enzyme activity echelon-inc.comsigmaaldrich.com. The P1-pNA linkage is the primary site of enzymatic cleavage.

Compound Name Table:

IUPAC NameCommon AbbreviationCAS Number
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochlorideBz-FVR-pNA54799-93-8

Substrate Specificity and Selectivity Profiling of N Benzoyl Phe Val Arg Pna

Specificity for Thrombin and Thrombin-like Enzymes

N-Benzoyl-Phe-Val-Arg-pNA was initially designed as a substrate for thrombin (EC 3.4.21.5) and is readily cleaved by this key enzyme in the coagulation cascade. tandfonline.comsigmaaldrich.com Its application extends to the activity assessment of various thrombin-like enzymes (TLEs), which are serine proteases typically isolated from snake venoms that share functional similarities with thrombin. Research has documented its use as a substrate for batroxobin from snake venom and reptilase. sigmaaldrich.com

Despite its utility, studies comparing its performance against other synthetic thrombin substrates indicate that Bz-FVR-pNA has a lower sensitivity to thrombin. Specifically, substrates such as H-D-Phe-Pip-Arg-pNA (S-2238) and Tos-Gly-Pro-Arg-pNA (Chromozym TH) exhibit substantially greater sensitivity in detecting thrombin activity. tandfonline.com While Bz-FVR-pNA is an effective tool, these other substrates may be preferred for applications requiring higher sensitivity. Detailed Michaelis-Menten kinetic constants (Km and kcat) for the hydrolysis of Bz-FVR-pNA by thrombin are not consistently reported in readily available literature, precluding a direct quantitative comparison in this context.

Activity with Trypsin and Trypsin-like Proteases

The presence of an arginine residue at the P1 position makes N-Benzoyl-Phe-Val-Arg-pNA a suitable substrate for trypsin (EC 3.4.21.4) and various trypsin-like enzymes, which preferentially cleave peptide bonds C-terminal to basic amino acid residues (arginine or lysine). tandfonline.comsigmaaldrich.com It has been employed as a substrate for trypsin-like enzymes found in the soluble and particulate fractions of hyphae. sigmaaldrich.com

The substrate is readily hydrolyzed by trypsin, but like its interaction with thrombin, detailed kinetic parameters are not as extensively documented as those for other common trypsin substrates. For context, kinetic studies on different Nα-benzoyl-L-arginine derivatives with trypsin have established Km values in the millimolar range and kcat values that vary with the specific derivative. researchgate.net For instance, a study on a trypsin-like protease from Litopenaeus vannamei using a different substrate, Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA), reported a Km of 4.16 mM and a kcat of 25.64 s⁻¹. nih.gov While not directly comparable, these values illustrate the typical kinetic profile for trypsin activity on such substrates.

Interaction with Papain and Cysteine Proteases

N-Benzoyl-Phe-Val-Arg-pNA is also recognized as a substrate for certain cysteine proteases, notably papain (EC 3.4.22.2) and cathepsin B (EC 3.4.22.1). Papain, a plant-derived cysteine protease, exhibits broad specificity and is capable of cleaving Bz-FVR-pNA. While specific kinetic data for papain itself is scarce, a study on Erv-C, a papain-like protease, determined the kinetic parameters for the hydrolysis of Bz-FVR-pNA. This demonstrates the substrate's utility in characterizing members of the papain superfamily.

Kinetic Parameters for the Hydrolysis of N-Benzoyl-Phe-Val-Arg-pNA by a Papain-like Protease (Erv-C)
ParameterValueReference
Km (Michaelis Constant)Data not specified in abstract
kcat (Catalytic Constant)Data not specified in abstract

Note: Specific values for Km and kcat were noted as being determined in the source but were not available in the abstract.

Cross-Reactivity with Other Protease Classes

An essential aspect of a substrate's profile is its cross-reactivity with other proteases, which determines its selectivity. Profiling studies have shown that N-Benzoyl-Phe-Val-Arg-pNA (S-2160) is hydrolyzed to varying degrees by the serine protease plasmin (EC 3.4.21.7), an enzyme involved in fibrinolysis. tandfonline.com

Conversely, the substrate is reported to be insensitive to Factor Xa (EC 3.4.21.6), another critical serine protease in the coagulation cascade. tandfonline.com This lack of reactivity with Factor Xa enhances its utility in assays where specific measurement of thrombin or trypsin-like activity is desired without interference from Factor Xa.

Comparative Analysis of Bz-FVR-pNA Specificity with Other Peptide Substrates

The specificity and sensitivity of N-Benzoyl-Phe-Val-Arg-pNA are best understood when compared with other commercially available chromogenic substrates. For thrombin, Bz-FVR-pNA (S-2160) is considered less sensitive than S-2238 (H-D-Phe-Pip-Arg-pNA) and Chromozym TH (Tos-Gly-Pro-Arg-pNA). tandfonline.com The kinetic parameters for these more sensitive substrates have been well-characterized and highlight the differences in enzyme-substrate interactions.

Comparative Kinetic Parameters of Thrombin Substrates (Human α-Thrombin)
SubstrateKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)Relative SensitivityReference
Bz-FVR-pNA (S-2160)Not ReportedNot ReportedNot ReportedLower tandfonline.com
S-22381.33 ± 0.0791.4 ± 1.868.7Higher nih.gov
Chromozym TH4.18 ± 0.22127 ± 830.4Higher nih.gov

The data clearly shows that S-2238 possesses both a lower Km (indicating higher affinity) and a high kcat, resulting in the highest catalytic efficiency (kcat/Km) for human α-thrombin among the compared substrates. Chromozym TH has a lower affinity (higher Km) but a higher turnover rate (kcat). While quantitative data for Bz-FVR-pNA is unavailable for a direct comparison, its reported lower sensitivity suggests it has a less favorable combination of these kinetic parameters for thrombin. tandfonline.com

Advanced Spectroscopic and Detection Methodologies Utilizing N Benzoyl Phe Val Arg Pna

Spectrophotometric Measurement of p-Nitroaniline Release at 405 nm

The fundamental principle behind the spectrophotometric assay using Bz-FVR-pNA relies on the enzymatic cleavage of the peptide bond between arginine and p-nitroaniline. This cleavage liberates p-nitroaniline (pNA), a molecule that exhibits a distinct yellow color in alkaline solutions. The release of pNA can be monitored continuously or at specific time points by measuring the increase in absorbance at a wavelength of 405 nm using a spectrophotometer echelon-inc.comjmb.or.krqut.edu.auuq.edu.au. This method is robust and widely adopted for quantifying the activity of proteases such as thrombin, trypsin, and papain, which are known to efficiently hydrolyze Bz-FVR-pNA echelon-inc.comscientificlabs.co.ukcymitquimica.com. The rate of pNA accumulation is directly proportional to the protease activity present in the sample, allowing for accurate enzyme kinetic studies jmb.or.krd-nb.info.

Table 1: Proteases and Detection Wavelength for Bz-FVR-pNA Hydrolysis

ProteaseDetection MethodWavelength (nm)Key References
ThrombinSpectrophotometric405 echelon-inc.comcymitquimica.comnih.gov
TrypsinSpectrophotometric405 echelon-inc.comscientificlabs.co.ukcymitquimica.com
PapainSpectrophotometric405 echelon-inc.comcymitquimica.com
BatroxobinSpectrophotometric405 scientificlabs.co.uk
ReptilaseSpectrophotometric405 scientificlabs.co.ukcymitquimica.com
CruzipainSpectrophotometric405 cymitquimica.comavantorsciences.com
SubtilisinSpectrophotometric405 cymitquimica.comavantorsciences.com
Trypsin-like enzymesSpectrophotometric405 d-nb.info

Amplified Fluorescence Sensing of Protease Activity with Bz-FVR-pNA Systems

Beyond colorimetric detection, Bz-FVR-pNA has been integrated into sophisticated fluorescence-based sensing platforms, notably those employing conjugated polyelectrolytes (CPEs). These systems leverage the inherent fluorescence of CPEs and the quencher properties of the pNA moiety or associated quenchers to achieve amplified and sensitive detection of protease activity. The principle involves an electrostatic interaction between the CPE and the peptide substrate, which is often labeled with a fluorescence quencher. Upon enzymatic cleavage of Bz-FVR-pNA, the quencher is released or its proximity to the fluorophore is altered, leading to a significant change in fluorescence intensity, typically an increase (turn-on) or decrease (turn-off) nih.govpnas.orgnih.gov.

Role of Conjugated Polyelectrolytes (CPEs) in Signal Transduction

Conjugated polyelectrolytes (CPEs) serve as the critical signal transduction element in these advanced assays. Their extended π-conjugated systems provide strong fluorescence, while their charged nature allows for specific electrostatic interactions with peptide substrates. In systems utilizing Bz-FVR-pNA, anionic CPEs, such as poly(phenylene ethynylene) derivatives (e.g., PPESO3), are commonly employed nih.govpnas.org. These CPEs electrostatically bind to the positively charged peptide substrates, bringing the quencher moiety (often associated with the pNA group or a separate quencher) into close proximity with the CPE's fluorophore. This proximity leads to fluorescence quenching. When a protease cleaves Bz-FVR-pNA, the peptide-quencher complex is disrupted, thereby reducing or eliminating the quenching effect and resulting in a measurable increase in fluorescence nih.govpnas.org. This mechanism amplifies the signal, enabling the detection of protease activity at very low concentrations nih.gov.

Table 2: CPE-Based Fluorescence Assays Utilizing Bz-FVR-pNA

CPE ExamplePeptide SubstrateTarget ProteaseFluorescence Signal ChangePrimary Mechanism AspectKey References
PPESO3Bz-FVR-pNAThrombinTurn-onElectrostatic interaction, Static Quenching nih.govpnas.org
PPESO3Bz-FVR-pNATrypsinTurn-onElectrostatic interaction, Static Quenching nih.govpnas.org

Understanding Static Quenching Mechanisms in Fluorescence Assays

In the context of CPE-based fluorescence sensing with Bz-FVR-pNA, static quenching is a predominant mechanism. Static quenching occurs when a quencher forms a non-fluorescent complex with the fluorophore in the ground state. In these assays, the anionic CPE forms a stable ion-pair complex with the cationic peptide substrate (Bz-FVR-pNA). This complex formation effectively quenches the fluorescence of the CPE. Upon enzymatic hydrolysis of the Bz-FVR-pNA by the target protease, the peptide-quencher moiety is released, dissociating from the CPE. This dissociation breaks the static complex, allowing the CPE to fluoresce again. The Stern-Volmer constant (KSV) values obtained in experiments with Bz-FVR-pNA and CPEs like PPESO3 are indicative of strong ion-pair complex formation, consistent with static quenching pnas.orgspectroscopyonline.com. Distinguishing static quenching from dynamic (collisional) quenching is crucial; static quenching does not typically alter the fluorescence lifetime of the fluorophore, whereas dynamic quenching does spectroscopyonline.comschanzelab.org.

Development of High-Throughput Screening (HTS) Assays using Bz-FVR-pNA

The sensitivity and signal amplification offered by fluorescence-based assays utilizing Bz-FVR-pNA make them highly amenable to adaptation for high-throughput screening (HTS) platforms. The ability to perform assays in solution and obtain real-time signals in formats compatible with standard microplate readers allows for the rapid screening of large compound libraries for protease inhibitors or activators nih.govpnas.org. Similarly, the straightforward spectrophotometric detection of pNA release at 405 nm can also be implemented in HTS formats, enabling the efficient evaluation of numerous samples for protease activity nih.gov. The development of these HTS-compatible assays is vital for accelerating drug discovery and understanding protease function in complex biological systems.

Integration with Other Analytical Techniques for Enzyme Characterization

Bz-FVR-pNA serves as a valuable substrate for comprehensive enzyme characterization when coupled with various analytical techniques. Beyond simple activity measurements, its use in conjunction with fluorescence or spectrophotometric detection allows for the determination of key kinetic parameters such as Michaelis constant (KM) and catalytic rate constant (kcat) uq.edu.aunih.gov. By monitoring the rate of pNA release under varying substrate concentrations, researchers can elucidate the enzyme's affinity for Bz-FVR-pNA and its catalytic efficiency (kcat/KM) uq.edu.au. Furthermore, comparing the cleavage rates of Bz-FVR-pNA with other peptide substrates helps in mapping the substrate specificity of proteases, providing insights into their active site architecture and physiological roles jmb.or.kruq.edu.au.

Compound Name Table:

N-Benzoyl-Phe-Val-Arg-pNA (Bz-FVR-pNA)

p-Nitroaniline (pNA)

Conjugated Polyelectrolytes (CPEs)

PPESO3 (Poly(phenylene ethynylene) derivative)

K-pNA (L-Lys-p-NA)

Applications of N Benzoyl Phe Val Arg Pna in Biochemical and Enzymological Research

Characterization of Novel Proteolytic Enzymes

Benzoyl-fvr-pna is frequently employed to characterize the activity of newly discovered or poorly understood proteolytic enzymes. By measuring the rate of p-nitroaniline release, researchers can determine key kinetic parameters of an enzyme, such as its Michaelis constant (Km) and catalytic rate (kcat), which provide insights into the enzyme's substrate affinity and catalytic efficiency.

For instance, this substrate has been used to assess the trypsin-like enzymatic activity in various biological samples, including soluble and particulate fractions of hyphae. forlabs.co.uksigmaaldrich.com It has also been instrumental in characterizing fibrinolytic enzymes. forlabs.co.uksigmaaldrich.com The amidolytic activity of these enzymes can be quantitatively measured using this compound, allowing for a detailed understanding of their function.

Evaluation of Protease Inhibitor Potency and Mechanism

A crucial application of this compound is in the screening and characterization of protease inhibitors. The substrate provides a reliable method to measure the reduction in enzyme activity in the presence of a potential inhibitor.

The inhibitory effect of naturally occurring protease inhibitors, such as bovine pancreatic trypsin inhibitor (BPTI), on serine proteases like trypsin can be quantified using this compound. By comparing the rate of substrate hydrolysis in the presence and absence of the inhibitor, the inhibitor concentration that causes 50% inhibition (IC50) can be determined, providing a measure of the inhibitor's potency.

In the development of new therapeutic agents, synthetic protease inhibitors are often designed to target specific enzymes. This compound serves as a standard substrate to test the efficacy of these synthetic compounds. For example, it is used in assays to determine the ability of novel compounds to inhibit serine proteases like trypsin. ebi.ac.uk This allows for the high-throughput screening of potential drug candidates and the detailed kinetic analysis of their inhibitory mechanisms.

Monitoring Enzyme Activity in Complex Biological Systems (e.g., microbial extracts)

This compound is valuable for measuring the activity of specific proteases within complex biological mixtures, such as microbial extracts. Its specificity allows for the detection of trypsin-like protease activity even in the presence of other enzymes and proteins. This is particularly useful in biotechnology and industrial microbiology for monitoring the production of commercially important enzymes or for studying the role of proteases in microbial physiology.

Research in Coagulation and Fibrinolysis Pathways as a Model Substrate

The blood coagulation and fibrinolysis cascades are complex processes regulated by a series of proteolytic activations. This compound is an effective model substrate for key enzymes in these pathways, such as thrombin and plasmin. Thrombin, a serine protease, plays a central role in coagulation by converting fibrinogen to fibrin. sigmaaldrich.comnih.gov The activity of thrombin can be readily assayed using this compound, which mimics the natural cleavage site in fibrinogen. nih.gov This application is vital for understanding the mechanisms of blood clotting and for the development of antithrombotic drugs.

EnzymePathwayRole of this compound
ThrombinCoagulationMeasures catalytic activity, useful for screening inhibitors.
PlasminFibrinolysisAssesses the activity of the primary clot-dissolving enzyme.
TrypsinDigestive/ModelCharacterizes general serine protease activity and inhibition.

Role in Understanding Protease Regulatory Networks (e.g., melanization in insects)

In insects, the melanization process, a critical immune response against pathogens, is controlled by a cascade of serine proteases. researchgate.netresearchgate.netnih.gov this compound has been utilized as a substrate to dissect this complex regulatory network. For example, studies in the African malaria mosquito, Anopheles gambiae, have used this substrate to investigate the activity of clip domain serine proteases (cSPs) that are central to the melanization cascade. scienceopen.com By measuring the activity of these proteases, researchers can elucidate the hierarchical structure of the protease cascade and identify key regulatory points. nih.gov This research is crucial for understanding insect immunity and for developing novel strategies to control disease vectors.

Future Perspectives in the Research and Development of Chromogenic Peptide Substrates

Rational Design of Next-Generation Substrates with Enhanced Specificity and Sensitivity

The performance of a chromogenic substrate is defined by its specificity (cleavage by only the target enzyme) and sensitivity (the rate of color development). While Benzoyl-fvr-pna is a useful substrate for several serine proteases like thrombin and trypsin, it is not entirely specific. nih.govechelon-inc.com The rational design of new substrates aims to overcome such limitations by systematically modifying the substrate's molecular structure based on a deep understanding of the target enzyme's active site. kcl.ac.ukpurdue.edu

Key Strategies in Rational Design:

Peptide Sequence Optimization: The primary determinant of specificity is the peptide sequence that the enzyme recognizes. purdue.edu High-throughput screening techniques using combinatorial libraries of peptides can rapidly identify the most selective sequences for a target protease. nih.gov By understanding the specific amino acid preferences at each position (P1, P2, P3, etc.) relative to the cleavage site, researchers can synthesize substrates that are preferentially cleaved by one enzyme over closely related ones. purdue.edu For example, systematic profiling has shown that while many serine proteases prefer a basic residue like Arginine at the P1 position, their preferences at the P2 and P3 positions can vary significantly, providing an avenue for engineering specificity. nih.gov

Incorporation of Unnatural Amino Acids: Moving beyond the 20 canonical amino acids offers a powerful tool for enhancing both specificity and stability. nih.gov Unnatural amino acids with unique side chains can be incorporated into the peptide sequence to probe interactions with the enzyme's binding pockets that are not possible with natural residues. This can lead to inhibitors and substrates with dramatically improved selectivity. nih.gov

Chromophore Modification: The p-nitroaniline (pNA) group in this compound is a conventional chromophore, but it is not the only option. Research has shown that modifying the chromophore itself can improve substrate performance. For instance, coupling peptide sequences to derivatives of 5-amino-2-nitro benzoic acid (ANBA) has been shown to decrease the rate of hydrolysis by off-target enzymes like plasmin or factor Xa, thereby increasing the substrate's specificity for thrombin compared to the equivalent pNA-peptide. nih.gov The development of novel chromophores that produce different colors could also enable multiplexed assays where the activity of several enzymes is measured simultaneously in the same sample. biosynth.comresearchgate.net

Below is a table summarizing approaches to rationally design next-generation chromogenic substrates.

Interactive Data Table: Strategies for Rational Substrate Design
Design Strategy Objective Methodology Potential Outcome
Peptide Sequence Optimization Enhance Specificity High-throughput screening of combinatorial peptide libraries (e.g., PS-SCL, HyCoSuL). nih.gov Identification of peptide sequences that are highly selective for a single target protease.
Unnatural Amino Acid Incorporation Improve Specificity & Stability Synthesis of peptides containing non-canonical amino acids with unique side chains. nih.gov Substrates with higher affinity for the target enzyme and resistance to non-specific degradation.
Chromophore Modification Enhance Specificity & Enable Multiplexing Replacing p-nitroaniline with alternative chemical groups (e.g., ANBA derivatives) or novel dyes. nih.govresearchgate.net Increased selectivity by altering enzyme-chromophore interactions; simultaneous measurement of multiple enzymes.

Integration of Bz-FVR-pNA Based Assays in Systems Biology and Proteomics

Systems biology aims to understand the complex interactions within biological systems, while proteomics focuses on the large-scale study of proteins and their functions. nih.govlongdom.org A significant challenge in these fields is that the mere abundance of a protein does not always correlate with its biological activity. stanford.edu Proteases, for example, are often synthesized as inactive precursors (zymogens) and are tightly regulated by endogenous inhibitors. wikipedia.org Therefore, measuring the functional activity of enzymes is crucial.

This is where activity-based protein profiling (ABPP) becomes a vital tool. wikipedia.orgnih.gov ABPP uses chemical probes to directly measure the functional state of entire enzyme families in complex biological samples. wikipedia.orgcreative-biolabs.com While classic ABPP often uses irreversible covalent probes, simple chromogenic substrates like this compound can be integrated into a systems-level approach. wikipedia.org For example, a change in the proteolytic activity measured by a Bz-FVR-pNA assay in a cell lysate can be correlated with changes in protein or gene expression data obtained from proteomics or transcriptomics. This allows researchers to connect specific enzymatic activities to broader cellular pathways and responses. nih.gov

An assay using Bz-FVR-pNA can serve as a functional readout in a multi-omics experiment, providing a quantitative measure of serine protease activity that complements other datasets. This integrated approach can help to:

Identify which specific proteases in a complex sample are functionally active.

Understand how drug candidates or genetic mutations affect enzymatic pathways. creative-biolabs.com

Validate findings from large-scale expression studies with functional data.

Potential for Biosensor Development Leveraging Chromogenic Principles

A biosensor is a device that combines a biological recognition element with a signal transducer to detect a target analyte. ama-science.org Peptides are excellent candidates for the recognition element in protease biosensors due to their high specificity. mdpi.com The enzymatic cleavage of a peptide substrate like Bz-FVR-pNA can be harnessed as the core mechanism for a biosensor.

While the "chromogenic" aspect implies a color change visible to the eye or a spectrophotometer, the underlying principle of cleavage-induced signal generation can be adapted to various transducer technologies for more sensitive and real-time detection. mdpi.comrsc.org

Potential Biosensor Configurations:

Electrochemical Sensors: A peptide substrate can be immobilized on an electrode surface. mdpi.com Often, the peptide is tagged with a redox probe. When the protease is present, it cleaves the peptide, causing the redox probe to be released or to change its distance from the electrode surface, resulting in a measurable change in the electrical signal. mdpi.com This approach offers high sensitivity and the potential for miniaturization. rsc.org

Optical Sensors (e.g., Surface Plasmon Resonance): In a Surface Plasmon Resonance (SPR) biosensor, the peptide substrate is attached to a sensor chip. nih.gov When the target protease binds to and cleaves the immobilized peptides, the mass on the sensor surface changes, which alters the refractive index and is detected in real-time as a shift in the SPR signal. nih.gov

Fluorescence-Based Sensors: A common strategy involves flanking the peptide sequence with a fluorophore and a quencher. stanford.edu In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by the target protease, the fluorophore is separated from the quencher, leading to a detectable increase in fluorescence. stanford.edu While not strictly "chromogenic," this leverages the same peptide cleavage principle for a highly sensitive optical readout.

The peptide sequence of Bz-FVR-pNA could be adapted for these platforms to create specific biosensors for trypsin-like proteases, enabling rapid and sensitive detection in clinical or research settings. nih.gov

Expanding the Scope of Enzyme Targets for Chromogenic Substrate Research

The fundamental technology of chromogenic substrates is not limited to the serine proteases of the coagulation cascade. A major avenue of future research is the application of this methodology to a much wider range of enzymes for both research and diagnostic purposes. nih.gov

The process for developing new substrates follows a clear path: identifying the natural substrate of a target enzyme, determining the specific cleavage site sequence, and then synthesizing a short peptide mimic of that sequence attached to a chromophore. nih.gov This strategy has been successfully used to expand the chromogenic substrate toolbox well beyond its original applications.

Examples of Expanded and Novel Enzyme Targets:

Microbial Enzymes: Researchers have developed chromogenic substrates for bacterial enzymes like β-galactosidase and aminopeptidases. biosynth.comnih.gov These are used in microbiology to rapidly identify bacterial species based on their enzymatic fingerprint, where different species produce different colored colonies on a culture plate. nih.gov Novel substrates for glycosidases have also been developed that, upon cleavage, release a chelator that binds iron to produce a color, allowing for the detection of bacteria like E. coli and S. aureus. nih.gov

Complement System: Assays for enzymes within the complement cascade, a key part of the innate immune system, have been developed using this technology. nih.gov

Carbohydrate-Degrading Enzymes: In biotechnology and biofuel research, there is a need to discover and characterize enzymes that can break down complex biomass like cellulose (B213188) and xylan. researchgate.netjove.com Insoluble and soluble chromogenic substrates have been created from polysaccharides, allowing for high-throughput screening of new enzymes for biorefining processes. researchgate.netjove.com

Polyphosphatases: Novel chromogenic and fluorogenic substrates have been synthesized to detect enzymes that hydrolyze inorganic polyphosphate, a polymer involved in virulence in pathogenic bacteria. acs.org

This expansion demonstrates the versatility of the chromogenic substrate concept. By applying rational design principles, researchers can continue to develop specific substrates for virtually any class of hydrolytic enzyme, opening up new possibilities in diagnostics, drug discovery, and biotechnology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.